

# Chlordimeform: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Chlordimeform

Cat. No.: B052258

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## Introduction

**Chlordimeform**, with the IUPAC name N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, is a formamidine pesticide that was historically used as an acaricide and insecticide.[1] Its primary mode of action involves the disruption of neurotransmitter systems in target organisms. This technical guide provides an in-depth overview of **chlordimeform**, including its chemical properties, toxicological data, mechanism of action, and relevant experimental protocols.

## Chemical Structure and IUPAC Name

The chemical structure of **chlordimeform** is characterized by a substituted phenyl ring linked to a dimethylformamidine group.

IUPAC Name: N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide[1]

Chemical Formula: C<sub>10</sub>H<sub>13</sub>ClN<sub>2</sub>

CAS Registry Number: 6164-98-3

Molecular Weight: 196.68 g/mol

Chemical Structure:

## Quantitative Data

### Physicochemical Properties

Property	Value	Reference
Melting Point	32 °C	[1]
Boiling Point	163-165 °C	[1]
Water Solubility	250 mg/L	[1]
Log P	2.9	[2]

### Toxicological Data (Rat, Oral)

Compound	LD <sub>50</sub> (mg/kg)	Reference
Chlordimeform	160-340	[3]
Chlordimeform Hydrochloride	220-355	[4]
N-formyl-4-chloro-o-toluidine	2900	
4-chloro-o-toluidine	~1000	
4-chloro-o-toluidine hydrochloride	860	

### In Vitro Activity

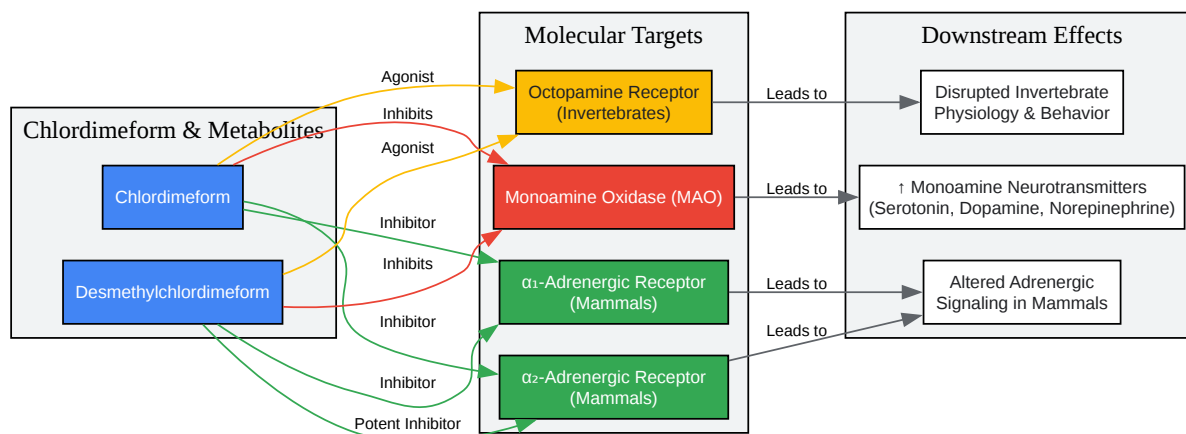
Target	Ligand	IC <sub>50</sub>	Reference
α <sub>1</sub> -Adrenoceptor	Chlordimeform	87 μM	[4]
α <sub>2</sub> -Adrenoceptor	Chlordimeform	18.2 μM	[4]
α <sub>1</sub> -Adrenoceptor	Desmethylchlordimeform	1 μM	[4]
α <sub>2</sub> -Adrenoceptor	Desmethylchlordimeform	44 nM	[4]

## Mechanism of Action

**Chlordimeform** and its primary metabolite, desmethyl**chlordimeform**, exert their effects through a multi-faceted mechanism of action, primarily by interacting with key neurotransmitter systems.

- **Monoamine Oxidase (MAO) Inhibition:** **Chlordimeform** is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.<sup>[5]</sup> Inhibition of MAO leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in altered neuronal signaling.
- **Octopamine Receptor Agonism:** In invertebrates, **chlordimeform** and its metabolites act as agonists at octopamine receptors.<sup>[6][7]</sup> Octopamine is a key neurotransmitter in insects and other arthropods, involved in regulating various physiological processes, including behavior, heart rate, and metabolism. Activation of octopamine receptors by **chlordimeform** disrupts these processes, leading to its insecticidal and acaricidal effects.
- **Adrenergic Receptor Interaction:** In mammals, **chlordimeform** and particularly its metabolite desmethyl**chlordimeform**, interact with adrenergic receptors.<sup>[4]</sup> Desmethyl**chlordimeform** is a potent inhibitor of  $\alpha_2$ -adrenergic receptors and also shows activity at  $\alpha_1$ -adrenergic receptors.<sup>[4]</sup> This interaction can affect blood pressure, heart rate, and other physiological functions regulated by the adrenergic system.

## Signaling Pathway Diagram



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Caption: Mechanism of action of **chlordimeform** and its metabolite.

## Experimental Protocols

### Synthesis of Chlordimeform

The industrial synthesis of **chlordimeform** typically involves a two-step process:

- **Formation of the Chloro-o-toluidine Intermediate:** The synthesis begins with the appropriate starting materials to generate 4-chloro-2-methylaniline.
- **Condensation Reaction:** The 4-chloro-2-methylaniline is then reacted with dimethylformamide dimethyl acetal (DMF-DMA). This condensation reaction forms the final **chlordimeform** product, N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide.

Note: This is a generalized overview of the industrial synthesis. Specific reaction conditions, catalysts, and purification methods may vary and are often proprietary.

## Analysis of Chlordimeform in Biological and Environmental Samples

The analysis of **chlordimeform** and its metabolites in various matrices is crucial for toxicological and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed techniques.

## 1. Sample Preparation (General Overview)

- **Extraction:** The initial step involves extracting **chlordimeform** and its metabolites from the sample matrix (e.g., tissue, soil, water). This is often achieved using a suitable organic solvent. For complex matrices like fatty tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be employed for extraction and cleanup.
- **Cleanup:** The crude extract is then purified to remove interfering substances. This can be accomplished using techniques such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).
- **Concentration and Solvent Exchange:** The purified extract is concentrated to a smaller volume, and the solvent may be exchanged to one that is compatible with the analytical instrument.

## 2. GC-MS Analysis Protocol

- **Instrumentation:** A gas chromatograph equipped with a mass selective detector (MSD) is used.
- **Column:** A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used for separation.
- **Injection:** A splitless injection is commonly used for trace analysis.
- **Oven Temperature Program:** A temperature gradient is programmed to ensure the separation of **chlordimeform** from other components in the sample.
- **Mass Spectrometer Parameters:** The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity.

- Quantification: Quantification is typically performed using an internal or external standard calibration curve.

### 3. HPLC-MS/MS Analysis Protocol

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).
- Column: A reverse-phase C18 column is commonly used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.
- Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
- Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for **chlordimeform** and its metabolites are monitored.
- Quantification: Quantification is achieved using a matrix-matched calibration curve to compensate for matrix effects.

## Monoamine Oxidase (MAO) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of **chlordimeform** on MAO activity.

- Enzyme Source: Commercially available recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions isolated from tissues (e.g., rat liver) can be used.
- Substrate: A suitable substrate for MAO is chosen. For example, kynuramine can be used as a substrate for both MAO-A and MAO-B, and its metabolism can be monitored spectrophotometrically or by LC-MS.
- Assay Procedure:

- The MAO enzyme is pre-incubated with various concentrations of **chlordimeform** (and/or its metabolites) in a suitable buffer.
- The enzymatic reaction is initiated by the addition of the substrate.
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37 °C).
- The reaction is terminated, typically by the addition of a strong acid or an organic solvent.
- The amount of product formed is quantified using a suitable analytical method (e.g., spectrophotometry, fluorometry, or LC-MS).
- Data Analysis: The percentage of inhibition at each **chlordimeform** concentration is calculated relative to a control without the inhibitor. The IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

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